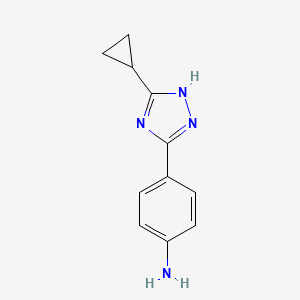

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

Descripción

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline is a triazole-based aromatic amine characterized by a cyclopropyl substituent at the 3-position of the triazole ring and an aniline group at the 4-position. This compound is part of a broader class of 1,2,4-triazole derivatives, which are widely explored for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-stacking interactions.

Key physicochemical properties include:

- Molecular formula: C₁₁H₁₁N₄ (for the base compound) .

- Melting point: 237–239°C (observed for its 4-chloro derivative) .

- Spectral data: ¹H NMR signals at δ = 1.05/0.91 (cyclopropyl protons), 6.28 (NH₂), and 7.84/7.70 (triazole proton) .

- Synthetic yield: Up to 98.7% for derivatives synthesized via Method A .

The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the aniline moiety facilitates interactions with biological targets such as enzymes and receptors .

Propiedades

IUPAC Name |

4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2,12H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJYUNISHWNLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

The compound likely interacts with specific receptors or enzymes due to its structural features. The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, accompanied by simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond. This interaction may lead to conformational changes or alterations in enzymatic activity.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability. These factors may alter its pharmacokinetics and overall therapeutic effect.

Its unique structure warrants exploration for potential therapeutic applications. 🌟

Actividad Biológica

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline (CAS Number: 1240528-81-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing research and case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

Research indicates that compounds containing the triazole moiety often exhibit significant anticancer activities. For instance, a study on related triazole derivatives demonstrated promising results against several cancer cell lines:

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis |

| Compound B | SW480 (Colon Cancer) | 8.3 | Cell cycle arrest at G2/M phase |

| This compound | A549 (Lung Cancer) | TBD | TBD |

The specific IC50 values for this compound are yet to be published; however, its structural similarity to other active triazole compounds suggests potential efficacy against various cancer types .

The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to target specific proteins involved in cell proliferation and survival pathways. The induction of ferroptosis has also been noted as a significant pathway for some triazole-containing compounds .

Case Studies

Case Study 1: Antitumor Activity

A recent study synthesized a series of triazole derivatives and evaluated their activity against human cancer cell lines. The results indicated that modifications at the aniline position significantly influenced the biological activity. The presence of the cyclopropyl group was associated with enhanced potency compared to non-cyclopropyl analogs .

Case Study 2: Structure–Activity Relationship (SAR)

Another research effort focused on the SAR of triazole derivatives revealed that substituents at the C-3 position of the triazole ring could modulate biological activity. This study highlighted the importance of electronic and steric factors in optimizing anticancer activity .

Aplicaciones Científicas De Investigación

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline is an organic compound with a molecular weight of approximately 200.24 g/mol . It features a triazole ring substituted with a cyclopropyl group and an aniline moiety. This unique structure, combining the properties of triazole and aniline groups, potentially contributes to its biological activity and chemical reactivity.

Scientific Applications

This compound has potential applications in medicinal and organic chemistry due to its unique chemical structure and biological activity.

Medicinal Chemistry

- Anticancer Agents 1,2,4-triazole derivatives, including this compound, have been evaluated as promising anticancer agents. For example, compounds 7d, 7e, 10a, and 10d have demonstrated cytotoxic activity lower than 12 μM against the Hela cell line.

- Drug Discovery 1,2,4-triazole-containing scaffolds, including this compound, are present in pharmaceuticals and biologically important compounds used in drug-discovery studies.

- Antibacterial Properties The introduction of a cyclopropane fragment to the third position of the triazole fragment of 2-(1H-1,2,4-triazol-5-yl)aniline leads to antibacterial effects .

Organic Chemistry

- Versatile Synthesis Various synthetic methods can be used to synthesize a wide range of 1,2,4-triazoles via multistep synthetic routes.

- Further Functionalization Useful for the development of derivatives with enhanced properties.

Interactions with Biological Targets

Interaction studies involving this compound focus on its binding affinity to various biological targets. Key areas include:

- Enzyme inhibition studies to assess its ability to inhibit specific enzymes involved in disease pathways.

- Receptor binding assays to determine its affinity for various receptors, which can mediate its therapeutic effects.

- DNA interaction studies to explore its potential as an anticancer agent by interacting with DNA.

Understanding these interactions is critical for optimizing its biological activity and therapeutic potential.

Structural Comparison with Similar Compounds

This compound combines triazole and aniline functionalities with a cyclopropyl substituent, potentially giving it distinct pharmacological properties compared to other compounds.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-(3-(p-Tolyl)-1H-1,2,4-triazol-5-yl)ethanamine | Triazole deriv. | Exhibits different substituents affecting solubility and reactivity. |

| 4-(3-tert-butyl-1H-1,2,4-triazol-5-yl)aniline | Triazole deriv. | Similar aniline structure but with bulky tert-butyl group enhancing lipophilicity. |

| 5-(Cyclopropyl)-1H-pyrazole | Pyrazole deriv. | Shares cyclopropyl group but lacks aniline functionality; different biological profile. |

Comparación Con Compuestos Similares

Antimicrobial Activity

- Cyclopropyl vs. Adamantyl : The cyclopropyl derivative exhibits narrower-spectrum antistaphylococcal activity, while the adamantyl analogue shows broader antifungal synergy due to increased steric bulk enhancing target (chitin deacetylase) binding .

- Chlorine Substitution: The 4-chloro derivative (as in ) demonstrates improved synthetic efficiency and bacterial membrane penetration compared to non-halogenated analogues.

Anticancer Activity

Physicochemical Properties

- Metabolic Stability : Cyclopropyl derivatives exhibit longer half-lives in vitro compared to isopropyl or methoxy-substituted analogues .

Antifungal Synergy (Combination Therapy)

The adamantyl and cyclobutyl triazoles (e.g., compounds 4 and 5 in ) show synergistic effects with tacrolimus, reducing effective dosages by 50–70% against drug-resistant fungi. Molecular docking studies suggest these compounds bind to chitin deacetylases, disrupting cell wall biosynthesis .

Anticancer Potential

Compound a5 (indole-substituted) emerged as a lead candidate for non-small cell lung cancer (NSCLC) treatment, with binding affinities surpassing standard drugs like gefitinib. Its dual inhibition of EGFR and RET pathways highlights the importance of aromatic substituents in multi-target therapies .

Métodos De Preparación

One-Pot Synthesis via Acylation and Heterocyclization (Method A)

This method is a streamlined, one-pot synthesis that efficiently produces 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline with high yield and purity.

- Starting Material: Substituted 4-hydrazinoquinazolines (e.g., compound 1.1)

- Step 1: Acylation

- React 0.01 mol of substituted 4-hydrazinoquinazoline with cyclopropane carbonyl chloride in glacial acetic acid.

- Sodium acetate (0.82 g, 0.01 mol) is added to the suspension to facilitate the reaction.

- The acyl chloride solution is added dropwise at 0–5 °C.

- The mixture is stirred for 30 minutes and then refluxed for 1.5–3 hours.

- Water or water–dioxane azeotrope is continuously removed using a Dean–Stark trap to drive the reaction forward.

- Step 2: Heterocyclization and Ring Opening

- After acylation, the solvent is removed under vacuum.

- A mixture of methanol and water (5:1) acidified with concentrated hydrochloric acid is added.

- The mixture is refluxed for 1 hour to promote nucleophilic opening of the triazolo[c]quinazoline ring.

- Step 3: Isolation

- The reaction mixture is cooled and poured into a saturated sodium acetate solution, adjusting the pH to 4–5.

- The precipitated product is filtered and dried.

- Crystallization is performed from methanol or isopropanol to purify the final compound.

- Yield: Approximately 98%

- Melting point: 209–211 °C

- Characterization included 1H and 13C NMR, LC-MS, elemental analysis, and X-ray crystallography.

- LC-MS showed a molecular ion peak at m/z = 201 [M+1], consistent with the molecular formula C11H12N4.

Alternative One-Pot Synthesis Starting from 2-Aminobenzonitrile (Method B)

This alternative approach involves the transformation of 2-aminobenzonitrile into the target compound via intermediate formation of formimidamides and subsequent heterocyclization.

- Step 1: Formation of N’-(2-cyanophenyl)-N,N-dimethylformimidamides

- 2-Aminobenzonitrile is treated with DMF or DMA to form the corresponding formimidamide intermediate.

- Excess reagent and solvent are removed under reduced pressure.

- Step 2: Heterocyclization with Hydrazides

- The intermediate is reacted with hydrazides of carboxylic acids (e.g., cyclopropane hydrazide) in acetic acid.

- This step forms the triazolo[c]quinazoline ring system.

- Step 3: Ring Opening and Final Product Formation

- After solvent removal, the mixture undergoes acid-catalyzed hydrolysis in a methanol-water mixture to open the ring and yield the target this compound.

- Step 4: Isolation and Purification

- Similar to Method A, the product is isolated by precipitation, filtration, and crystallization.

- Yields are similarly high, often quantitative.

- This method allows access to a range of substituted derivatives by varying the hydrazide.

Mechanistic Insights and Reaction Conditions

- The key step involves the Dimroth rearrangement and acid-catalyzed hydrolysis, which facilitate the transformation of triazoloquinazoline intermediates into the desired triazole-aniline compounds.

- Acid hydrolysis requires an equimolar or excess amount of water depending on the specific step (Dimroth rearrangement vs. pyrimidine ring opening).

- The removal of water by Dean–Stark apparatus during reflux drives the acylation forward.

- Reaction temperatures are typically maintained at reflux (~100–120 °C) during acylation and ring closure steps.

- pH control during precipitation is critical (pH 4–5) to obtain pure solid products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Method A | 4-Hydrazinoquinazoline | Cyclopropane carbonyl chloride, sodium acetate, acetic acid, HCl | Acylation at 0–5 °C, reflux 1.5–3 h, acid hydrolysis in MeOH/H2O reflux 1 h | 98 | One-pot, high yield, requires acyl chloride |

| Method B | 2-Aminobenzonitrile | DMF/DMA, hydrazides, acetic acid, HCl | Formimidamide formation, heterocyclization, acid hydrolysis | ~Quantitative | Alternative route, flexible for derivatives |

Analytical Verification

The synthesized this compound has been verified by:

- Elemental Analysis: Carbon, hydrogen, and nitrogen contents closely match calculated values.

- NMR Spectroscopy: Characteristic proton and carbon signals confirm the structure.

- LC-MS: Molecular ion peaks consistent with the expected molecular weight.

- X-ray Crystallography: Confirms molecular geometry and purity.

Research Findings and Practical Considerations

- The described one-pot methods provide efficient and scalable routes to this compound.

- The high yields and purity make these methods suitable for further application in the synthesis of biologically active heterocycles.

- The ability to modify acyl halides or hydrazides allows for structural diversification.

- The use of acid-catalyzed hydrolysis and controlled precipitation enables isolation of high-quality crystalline products.

Reference:

- Antistaphylococcal Triazole-Based Molecular Hybrids, PMC, 2025. Detailed synthetic schemes and characterization data for this compound and related compounds.

Q & A

Q. What are the optimal synthetic routes for 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions starting from cyclopropanecarboxylic acid hydrazide and substituted aniline precursors. Key steps include cyclocondensation to form the triazole ring and subsequent functionalization. For example, 4-chloro-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline was synthesized with a 98.7% yield using glacial acetic acid as a solvent under reflux conditions. Optimization strategies include:

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H NMR (δ 1.05–1.95 ppm for cyclopropyl protons; δ 6.28 ppm for NH) confirms substituent positions .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Molecular ion peaks at m/z = 235 [M+1] validate purity and molecular weight .

- Elemental Analysis : Matches calculated values (e.g., C: 56.28%, H: 4.74%, N: 23.86%) .

Intermediate-Level Research Questions

Q. How does the compound interact with biological targets like EGFR and RET in anticancer studies?

Molecular docking studies reveal that triazole-aniline derivatives exhibit strong binding affinities to EGFR (-9.7 kcal/mol) and RET (-8.7 kcal/mol) via:

- Hydrogen bonding : Between the aniline NH and Asp855 (EGFR) or Lys758 (RET).

- π-π stacking : Triazole and phenyl groups interact with hydrophobic pockets .

Table 1 : Docking Scores for Key Derivatives

| Compound | EGFR Binding Energy (kcal/mol) | RET Binding Energy (kcal/mol) |

|---|---|---|

| 4-(3-Cyclopropyl... | -9.7 | -8.7 |

| Vandetanib (Standard) | -9.1 | -8.3 |

Q. What are the antifungal mechanisms of action, and how do structural modifications affect efficacy?

The triazole ring inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Substituents like cyclopropyl enhance membrane permeability. For example:

- Cyclopropyl vs. Phenyl : Cyclopropyl derivatives show 2–3× higher activity against Candida albicans due to reduced steric hindrance .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in derivatives?

Q. What experimental designs address contradictions in reported biological activities across studies?

Discrepancies in IC values (e.g., antifungal vs. anticancer assays) may arise from:

Q. How does the compound’s solubility and stability impact formulation for in vivo studies?

- Solubility : Poor aqueous solubility (logP ~2.8) necessitates prodrug strategies (e.g., hydrochloride salts).

- Stability : Degrades under UV light (t = 4.2 hrs), requiring dark storage .

Structural and Functional Analysis

Q. What computational tools predict structure-activity relationships (SAR) for novel derivatives?

- AutoDock Vina : Screens binding modes against EGFR/RET.

- QSAR Models : Use Hammett constants (σ) to correlate cyclopropyl electron-withdrawing effects with activity .

Q. How do substituents on the triazole ring influence pharmacokinetic properties?

- Cyclopropyl : Increases metabolic stability (CYP3A4 resistance).

- Halogens (Cl, Br) : Enhance lipophilicity but may elevate toxicity .

Data Reproducibility and Validation

Q. What validation protocols ensure consistency in synthetic yields and purity?

Q. How can conflicting cytotoxicity data be reconciled?

- Dose-Response Curves : Use Hill slopes to compare potency.

- Counter-Screening : Test against non-target cells (e.g., HEK293) to confirm selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.